molecular formula C7H4Cl2O2 B041355 2,6-Dichlorobenzoic acid CAS No. 50-30-6

2,6-Dichlorobenzoic acid

Cat. No.: B041355
CAS No.: 50-30-6
M. Wt: 191.01 g/mol
InChI Key: MRUDNSFOFOQZDA-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzoic acid is a chlorinated derivative of benzoic acid, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring. Its molecular formula is C7H4Cl2O2, and it has a molecular weight of 191.01 g/mol . This compound is commonly used in various chemical syntheses and has applications in agriculture and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,6-Dichlorobenzoic acid are not fully understood. It is known that it interacts with various enzymes, proteins, and other biomolecules. For example, in Aminobacter sp. MSH1, it is converted to 3-hydroxy-2,6-dichlorobenzoate by a putative mono-oxygenase .

Cellular Effects

It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it can interact with biomolecules and potentially influence enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is known that it can have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Detailed studies on its effects on cells and animals are limited .

Metabolic Pathways

This compound is involved in several metabolic pathways. In Aminobacter sp. MSH1, it is converted to 3-hydroxy-2,6-dichlorobenzoate, suggesting that it interacts with certain enzymes or cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichlorobenzoic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often employs the chlorination method due to its efficiency and scalability. The process involves the controlled chlorination of benzoic acid, followed by purification through recrystallization from suitable solvents .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation or reduction to form different derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Dichlorobenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,4-Dichlorobenzoic Acid: Similar in structure but with chlorine atoms at the 2 and 4 positions.

    2,5-Dichlorobenzoic Acid: Chlorine atoms at the 2 and 5 positions.

    2,3-Dichlorobenzoic Acid: Chlorine atoms at the 2 and 3 positions.

Uniqueness: 2,6-Dichlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers. This makes it particularly useful in certain chemical syntheses and industrial applications .

Properties

IUPAC Name

2,6-dichlorobenzoic acid
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InChI

InChI=1S/C7H4Cl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
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InChI Key

MRUDNSFOFOQZDA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)Cl
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Molecular Formula

C7H4Cl2O2
Record name 2,6-DICHLOROBENZOIC ACID
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DSSTOX Substance ID

DTXSID0024979
Record name 2,6-Dichlorobenzoic acid
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Molecular Weight

191.01 g/mol
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Physical Description

2,6-dichlorobenzoic acid appears as needles (from ethanol) or white solid. (NTP, 1992)
Record name 2,6-DICHLOROBENZOIC ACID
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Boiling Point

Sublimes (NTP, 1992)
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Solubility

1 to 10 mg/mL at 66 °F (NTP, 1992)
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CAS No.

50-30-6
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Record name Benzoic acid, 2,6-dichloro-
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Melting Point

291 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

Part B: 3-(Chlorosulfonyl)-2,6-dichlorobenzoic acid (1.5 g; 5.2 mmol) was dissolved in anhydrous toluene (35 ml) to which was added powdered K2CO3 (1.44 g: 10.4 mmol) and n-butylamine (1.0 ml, 10.4 mmol). The reaction mixture was stirred at 25° C. for 12 hours. The solution was diluted slowly with 1 M ethereal HCl (20 ml) and was then stirred for 30 minutes. The solution was filtered and the resulting filtrate was evaporated to dryness to give crude product. Further purification of the material by silica gel chromatography using EtOAc as the eluent provided 3-N-butylsulfonamidoyl)-2,6-dichlorobenzoic acid (Formula 3) (1.43 g, 85%. 1H NMR (DMSO) d 8.11 (t, 1H), 7.98 and 7.71 (doublets, 1H each), 2.75 (m, 2H), 1.55 (m, 2H), 1.32 (m 2H), 0.87 (t, 3H)
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
1.44 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2,6-dichlorobenzoic acid acts as a plant growth regulator, demonstrating activity similar to auxins. It has been shown to influence both geotropic and phototropic responses in seedlings. [, ] For instance, it can inhibit the normal vertical growth of oat, barley, and cucumber seedlings, suggesting interference with their gravity-sensing mechanisms. [, , ] This effect is attributed to the substitution of chlorine atoms at the 2 and 6 positions of the benzene ring, creating a specific spatial arrangement that impacts its interaction with plant substrates. [, ]

A: No, the sensitivity to this compound varies among plant species. While some, like oats and barley, show significant growth alterations, others might be less affected. [, ] Further research is needed to fully understand the factors determining this differential sensitivity.

A: The molecular formula of this compound is C7H4Cl2O2. Its molecular weight is 191.01 g/mol. []

A: Nuclear Quadrupole Resonance (NQR) spectroscopy is valuable for investigating hydrogen bonding interactions involving this compound. [, , ] Additionally, UV-Vis spectroscopy provides insights into the electronic structure and potential steric hindrance within the molecule. []

A: this compound acts as a crucial cocatalyst in manganese-catalyzed oxidation reactions, enhancing both the activity and selectivity of the process. [, ] It achieves this by coordinating with the manganese center, forming a carboxylate-bridged dinuclear manganese complex. This complex exhibits remarkable redox properties and solvent-dependent coordination chemistry, influencing the overall catalytic cycle. []

A: The steric bulk of this compound plays a significant role in determining whether the alkene undergoes cis-dihydroxylation or epoxidation. [] This ability to fine-tune the reaction pathway by modifying the carboxylic acid ligand highlights the versatility of this catalytic system.

ANone: While not extensively discussed in the provided research, computational chemistry holds potential for modeling this compound interactions with biological targets like proteins. Molecular docking and dynamics simulations could provide valuable insights into binding affinities and mechanisms.

A: The position of substituents on the benzene ring is crucial for the activity of benzoic acid derivatives as plant growth regulators. This compound, with chlorine atoms at both ortho positions, exhibits significant activity, indicating the importance of this substitution pattern. [] This suggests that steric factors, specifically the presence of bulky groups at these positions, play a role in their interaction with plant targets. [, ]

A: In Aminobacter sp. MSH1, 2,6-dichlorobenzamide is initially hydrolyzed to this compound by the amidase enzyme BbdA. [, ] This enzymatic step is crucial for initiating the biodegradation pathway of this micropollutant.

A: Following its formation, this compound undergoes further degradation through a unique catabolic pathway in Aminobacter sp. MSH1. [, ] This pathway involves a series of enzymatic reactions, including hydroxylation, dechlorination, and ring cleavage, ultimately converting it into Krebs cycle intermediates for energy production. []

A: Yes, pilot-scale studies have investigated the use of Aminobacter sp. MSH1 in bioaugmented sand filter reactors to remove 2,6-dichlorobenzamide from contaminated water. [] These studies provide valuable insights into the potential application of this bacterium for bioremediation purposes.

A: Gas chromatography, often coupled with mass spectrometry (GC-MS), is a widely employed technique for analyzing these compounds in various matrices, including soil, water, and plant tissues. [, , ] This method offers high sensitivity and selectivity, enabling accurate quantification even at trace levels.

A: Dichlobenil can persist in soil for extended periods, with residues detected even after a year following application. [] Its breakdown in soil leads to the formation of 2,6-dichlorobenzamide and this compound as primary metabolites. [, ]

A: The persistence of 2,6-dichlorobenzamide in groundwater raises concerns about its potential impact on drinking water quality. [, , ] Its presence necessitates the development of effective treatment strategies to ensure safe drinking water for human consumption.

A: Yes, certain bacterial species, like Aminobacter niigataensis MSH1, possess the metabolic capacity to degrade 2,6-dichlorobenzamide, utilizing it as a carbon and energy source. [, ] This biodegradation potential is crucial for mitigating the environmental impact of this micropollutant.

A: The influence of these compounds on plant growth, particularly their ability to disrupt geotropic and phototropic responses, was first documented in the mid-20th century. [, , ] These early findings spurred further research into the mechanisms of action and potential applications of halogenated benzoic acids as plant growth regulators.

A: The investigation of 2,6-dichlorobenzamide degradation by Aminobacter sp. MSH1 showcases a synergy between microbiology, biochemistry, genetics, and environmental science. [, , ] This interdisciplinary approach has been instrumental in unraveling the catabolic pathway, identifying the responsible genes, and evaluating its potential for bioremediation applications.

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